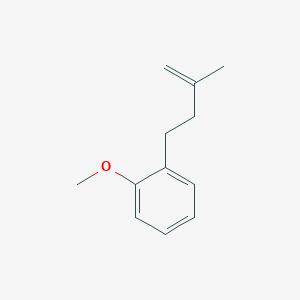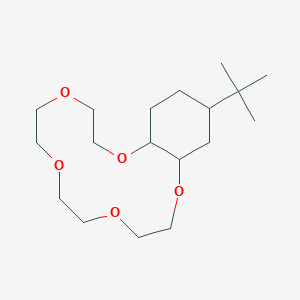
6-Bromindol-3-carboxaldehyd
Übersicht
Beschreibung
6-Bromoindole-3-carboxaldehyde is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of indole, a heterocyclic aromatic organic compound. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making derivatives like 6-Bromoindole-3-carboxaldehyde significant in various fields of research and industry .
Wissenschaftliche Forschungsanwendungen
6-Bromoindole-3-carboxaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in studying biological processes involving indole derivatives.
Medicine: Research into its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of 6-Bromoindole-3-carboxaldehyde is CYP2A6 , a key enzyme involved in nicotine metabolism . By inhibiting this enzyme, the compound can potentially reduce cigarette smoking .
Mode of Action
6-Bromoindole-3-carboxaldehyde interacts with its target, CYP2A6, by binding to it and inhibiting its function . This inhibition disrupts the normal metabolism of nicotine, leading to a reduction in cigarette smoking .
Biochemical Pathways
The compound affects the nicotine metabolism pathway by inhibiting the function of CYP2A6 . This disruption can lead to a decrease in the metabolism of nicotine, thereby reducing the desire to smoke .
Result of Action
The molecular effect of 6-Bromoindole-3-carboxaldehyde is the inhibition of CYP2A6, which leads to a decrease in nicotine metabolism . On a cellular level, this can result in reduced nicotine dependence, potentially aiding in smoking cessation .
Biochemische Analyse
Biochemical Properties
6-Bromoindole-3-carboxaldehyde has been found to interact with various biomolecules. For instance, it has been shown to inhibit CYP2A6-mediated nicotine metabolism . This suggests that 6-Bromoindole-3-carboxaldehyde may interact with enzymes such as CYP2A6 and potentially influence biochemical reactions involving these enzymes.
Molecular Mechanism
The exact molecular mechanism of action of 6-Bromoindole-3-carboxaldehyde is not well-defined. It has been suggested that bromination significantly increases the potency of indole carboxaldehydes . This could imply that 6-Bromoindole-3-carboxaldehyde exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the bromination of indole carboxaldehydes can reduce the IC50 values between 2- and 13-fold, indicating that bromination significantly increases the potency of these compounds .
Metabolic Pathways
It is known that indole is a metabolite of the amino acid tryptophan , suggesting that 6-Bromoindole-3-carboxaldehyde could potentially be involved in tryptophan metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Bromoindole-3-carboxaldehyde can be synthesized through several methods. One common approach involves the bromination of indole-3-carboxaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of 6-Bromoindole-3-carboxaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromoindole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-Bromoindole-3-carboxylic acid.
Reduction: Reduction reactions can convert it to 6-Bromoindole-3-methanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Oxidation: 6-Bromoindole-3-carboxylic acid.
Reduction: 6-Bromoindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromoindole-3-carboxaldehyde
- 7-Bromoindole-3-carboxaldehyde
- Indole-3-carboxaldehyde
Comparison: 6-Bromoindole-3-carboxaldehyde is unique due to the position of the bromine atom on the indole ring. This positioning affects its chemical reactivity and biological activity. For example, the bromine atom at the 6-position enhances its ability to inhibit quorum sensing compared to its 5- and 7-bromo counterparts .
Eigenschaften
IUPAC Name |
6-bromo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCLQCBKBPTODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383452 | |
| Record name | 6-Bromoindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17826-04-9 | |
| Record name | 6-Bromoindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 6-bromoindole-3-carboxaldehyde?
A1: 6-Bromoindole-3-carboxaldehyde exhibits quorum sensing inhibition (QSI) properties. [] This compound was found to be a metabolite of a marine Pseudomonad, alongside other compounds like 2-n-pentyl-4-quinolinol, 2-n-heptyl-4-quinolinol, indole-3-carboxaldehyde, and p-hydroxybenzaldehyde. [] These findings suggest a potential role for this compound in mediating interspecies interactions in marine environments.
Q2: How does bromination affect the QSI activity of indole-3-carboxaldehyde?
A2: Research indicates that bromination of indole-3-carboxaldehyde at the 6th position significantly enhances its QSI potency. Specifically, 6-bromoindole-3-carboxaldehyde demonstrated a 2 to 13-fold reduction in IC50 values compared to the non-brominated indole-3-carboxaldehyde when tested against the Chromobacterium violaceum AHL system. [] This suggests that the bromine atom at the 6th position plays a crucial role in enhancing its interaction with the molecular target responsible for quorum sensing.
Q3: Beyond its natural occurrence, are there any synthetic applications for 6-bromoindole-3-carboxaldehyde?
A3: Yes, 6-bromoindole-3-carboxaldehyde serves as a valuable building block in organic synthesis. It has been successfully employed in the synthesis of complex molecules like the central tryptophan residue of stephanotic acid. [] This synthesis utilizes a Horner-Wadsworth-Emmons reaction with N-Boc-6-bromoindole-3-carboxaldehyde, highlighting its utility in constructing intricate molecular structures.
Q4: Are there other research areas exploring the properties and applications of 6-bromoindole-3-carboxaldehyde?
A4: While specific details are limited in the provided literature, the discovery of 6-bromoindole-3-carboxaldehyde as a natural product from a marine Pseudomonad opens avenues for further investigation. [] Research exploring its potential as a lead compound for novel antibacterial agents, its ecological role in marine microbial communities, and its biosynthesis pathway would be of significant interest.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea](/img/structure/B99294.png)


![2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B99298.png)









